molecular formula C6H5BrClN3O B3033188 N-(5-bromo-2-chloropyrimidin-4-yl)acetamide CAS No. 934236-39-2

N-(5-bromo-2-chloropyrimidin-4-yl)acetamide

Cat. No. B3033188
CAS RN: 934236-39-2
M. Wt: 250.48 g/mol
InChI Key: UZYLQQLKDKKDDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(5-bromo-2-chloropyrimidin-4-yl)acetamide derivatives has been explored in various studies. One approach involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks to form ring annulated thiazolo[3,2-a]pyrimidinone products. This method includes the formation of the title compound with acceptable yields and involves the elimination of by-products such as aniline or 2-aminobenzothiazole . Another synthetic route reported is the condensation of 2-chloro-N-(4,6-diarylpyrimidin-2-yl)acetamides with morpholine, which results in novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides. This process is facilitated by the presence of anhydrous potassium carbonate and leads to compounds characterized by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of N-(5-bromo-2-chloropyrimidin-4-yl)acetamide and its derivatives has been confirmed through analytical and spectral studies, including single crystal X-ray data. For instance, the structure of thiazolo[3,2-a]pyrimidinone derivatives synthesized from N-aryl-2-chloroacetamides was verified using X-ray crystallography . Additionally, the vibrational spectroscopic signatures of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide were characterized using Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations. The study of this molecule's vibrational properties, along with density functional theory (DFT) calculations, provided insights into the geometric equilibrium and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of N-(5-bromo-2-chloropyrimidin-4-yl)acetamide derivatives is influenced by the presence of electrophilic centers, which facilitate the formation of annulated products. The reactivity is further evidenced by the successful synthesis of novel compounds through the reaction of chloroacetamide derivatives with nucleophiles like morpholine . The vibrational spectroscopy and DFT studies also shed light on the rehybridization and hyperconjugation effects in the dimer molecule of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, indicating the presence of strong hydrogen bonding and weak intramolecular interactions that contribute to the molecule's stability .

Physical and Chemical Properties Analysis

The physical properties of the synthesized compounds, such as melting points, were determined and used to characterize the novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides . The chemical properties, including the nature of intermolecular interactions, were elucidated through vibrational spectroscopy, DFT calculations, and natural bond orbital (NBO) analysis. The Hirshfeld surface analysis provided quantitative insights into the crystal packing of the compounds. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, were investigated, and in-silico docking studies indicated potential antiviral activity .

Scientific Research Applications

Synthesis and Biological Activity

N-(5-bromo-2-chloropyrimidin-4-yl)acetamide derivatives have been synthesized and characterized, showing significant antimicrobial activity against various bacterial and fungal strains. These compounds are explored for their potential in antibacterial and antifungal applications, highlighting their relevance in medicinal chemistry and pharmaceutical research (Ranganatha et al., 2018).

Anticonvulsant and Antidepressant Activities

Derivatives of N-(5-bromo-2-chloropyrimidin-4-yl)acetamide have been synthesized and evaluated for their anticonvulsant and antidepressant activities. These studies contribute to the understanding of the therapeutic potential of these compounds in neurological disorders (Severina et al., 2020).

Antiviral Properties

Research has explored the antiviral properties of N-(5-bromo-2-chloropyrimidin-4-yl)acetamide derivatives, particularly against human cytomegalovirus. These findings are crucial for the development of new antiviral drugs (Paramonova et al., 2020).

Structural Analysis and Chemical Interactions

Structural analysis of N-(5-bromo-2-chloropyrimidin-4-yl)acetamide derivatives has provided insights into their chemical properties and interactions. These studies are essential for the design and optimization of new compounds with enhanced biological activities (Boechat et al., 2011).

Anticancer Activity

Investigations into the anticancer activity of N-(5-bromo-2-chloropyrimidin-4-yl)acetamide derivatives have shown promising results against certain cancer cell lines. This research opens avenues for the development of novel anticancer agents (Horishny et al., 2021).

Safety and Hazards

While specific safety and hazard information for “N-(5-bromo-2-chloropyrimidin-4-yl)acetamide” is not available in the search results, it is generally recommended to avoid skin contact and inhalation when handling this compound. Personal protective equipment such as gloves and masks should be worn during use .

Future Directions

The future directions for “N-(5-bromo-2-chloropyrimidin-4-yl)acetamide” and its derivatives could involve further exploration of their antimicrobial activities . Additionally, their potential as intermediates in the synthesis of other compounds, such as 2-aminopyridines as cdk4 inhibitors, could be further investigated .

properties

IUPAC Name

N-(5-bromo-2-chloropyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN3O/c1-3(12)10-5-4(7)2-9-6(8)11-5/h2H,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYLQQLKDKKDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NC=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650059
Record name N-(5-Bromo-2-chloropyrimidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2-chloropyrimidin-4-yl)acetamide

CAS RN

934236-39-2
Record name N-(5-Bromo-2-chloro-4-pyrimidinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934236-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-2-chloropyrimidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-chloropyrimidin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-chloropyrimidin-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-bromo-2-chloropyrimidin-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-bromo-2-chloropyrimidin-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(5-bromo-2-chloropyrimidin-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-bromo-2-chloropyrimidin-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.